7-Bromo-1,5-naphthyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-3-6-8(11-4-5)7(12)1-2-10-6/h1-4H,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJDSGQWBGLNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)N=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308349 | |
| Record name | 7-Bromo-1,5-naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97267-60-2 | |
| Record name | 7-Bromo-1,5-naphthyridin-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97267-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1,5-naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 7 Bromo 1,5 Naphthyridin 4 Ol
Electrophilic Reaction Pathways
Electrophilic reactions on the 1,5-naphthyridine (B1222797) ring system typically involve the donation of the nitrogen lone pair to an electrophile. nih.gov
The presence of a nitrogen atom in the pyridine (B92270) ring and the exocyclic oxygen (in its tautomeric forms) makes 7-bromo-1,5-naphthyridin-4-ol an ambident nucleophile, leading to potential N- or O-alkylation. The regioselectivity of such reactions is a critical consideration in the synthesis of its derivatives. researchgate.net
In the broader class of 1,5-naphthyridinones, alkyl halides react to form N-alkyl-substituted products. nih.gov This transformation often proceeds through the formation of a quaternary salt intermediate, which then undergoes base-induced elimination of a hydrogen halide. nih.gov For instance, the alkylation of 1,5-naphthyridine-2,6-dione with 1-bromooctane (B94149) in the presence of a base like cesium carbonate yields the N,N'-dialkylated product. nih.gov This general reactivity suggests that the nitrogen atom of the this compound ring is a primary site for electrophilic attack by alkylating and acylating agents. nih.gov
The challenge of regioselective alkylation is a significant aspect of the chemistry of hydroxy-naphthyridines. researchgate.net Researchers have developed specific NMR-based strategies, including ¹³C NMR, HSQC/HMBC, and NOE experiments, to unambiguously determine whether N- or O-alkylation has occurred, as predicting the outcome can be unreliable. researchgate.net
Table 1: Representative N-Alkylation Reactions on the 1,5-Naphthyridine Core
| Starting Material | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,5-Naphthyridinone | 2-Bromoethanol | Cesium Carbonate | N-alkylated 1,5-naphthyridinone | nih.gov |
| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Cesium Carbonate | N,N'-Dialkylated 1,5-naphthyridinone | nih.gov |
Further halogenation of the 1,5-naphthyridine ring system can provide valuable intermediates for subsequent functionalization. mdpi.com Bromination of the parent 1,5-naphthyridine with bromine in acetic acid is a known method to introduce additional bromo groups. mdpi.com While specific studies on the further halogenation of this compound are not detailed, the general reactivity of the naphthyridine core suggests that electrophilic halogenation is a viable pathway for introducing chlorine, bromine, or fluorine atoms at specific positions, guided by the directing effects of the existing substituents. mdpi.com
N-Alkylation and N-Acylation Reactions
Nucleophilic Reaction Pathways
The hydroxyl group at the C-4 position of this compound can be converted into a better leaving group, facilitating nucleophilic substitution. A common strategy involves chlorination to produce 7-bromo-4-chloro-1,5-naphthyridine. This chloro-derivative is a key intermediate for introducing a wide array of nucleophiles at the C-4 position. researchgate.net
A series of N⁴-substituted 7-bromo-1,5-naphthyridin-4-amines has been prepared via the nucleophilic replacement of the 4-chloro substituent on this intermediate with various primary and secondary amines. researchgate.net This reaction is typically carried out by heating the chloro-derivative with the appropriate amine, sometimes in a sealed tube and in the presence of a solvent like dioxane. researchgate.net
Table 2: Nucleophilic Substitution Reactions via a 4-Chloro Intermediate
| Intermediate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 7-Bromo-4-chloro-1,5-naphthyridine | 4-Diethylamino-1-methylbutylamine | Heating | 7-Bromo-N-(4'-diethylamino-1'-methylbutyl)-1,5-naphthyridin-4-amine | researchgate.net |
| 7-Bromo-4-chloro-1,5-naphthyridine | 4-Amino-2-(diethylaminomethyl)phenol | Heating | 4-(7'-Bromo-1',5'-naphthyridin-4'-ylamino)-2-(diethylaminomethyl)phenol | researchgate.net |
| 7-Bromo-4-chloro-1,5-naphthyridine | 2-Diethylaminoethylamine | Heating | 7-Bromo-N-(2'-diethylaminoethyl)-1,5-naphthyridin-4-amine | researchgate.net |
Strategic Modifications of Side Chains
The 7-bromo-1,5-naphthyridin-4-yl core can be strategically elaborated by modifying side chains, particularly those introduced through nucleophilic substitution at the C-4 position. A prominent example is the synthesis of complex mono-Mannich bases. anu.edu.aupublish.csiro.au These syntheses often begin with the condensation of 7-bromo-4-chloro-1,5-naphthyridine with an amino-phenol derivative, such as 4-aminophenol (B1666318) or 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol. publish.csiro.auanu.edu.au The resulting phenol-amine conjugate then undergoes a Mannich reaction with formaldehyde (B43269) and a secondary amine (like diethylamine) to install an aminomethyl group on the phenolic ring. publish.csiro.auanu.edu.au This multi-step process allows for the creation of large, functionalized side chains attached to the naphthyridine scaffold. anu.edu.au
These modifications have been used to prepare analogues of the antimalarial drug "Tebuquine". anu.edu.au
Table 3: Examples of Side Chain Modifications
| Core Structure | Modification Reaction | Reagents | Resulting Side Chain Feature | Reference |
|---|---|---|---|---|
| 4-(7'-Bromo-1',5'-naphthyridin-4'-ylamino)phenol | Mannich Reaction | Formaldehyde, Diethylamine | Di-Mannich base on the phenol (B47542) ring | anu.edu.au |
| 4-(7'-Bromo-1',5'-naphthyridin-4'-ylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | Mannich Reaction | Formaldehyde, t-Butylamine | t-Butylaminomethyl group on the naphthalenol ring | publish.csiro.au |
Formation of Metal Complexes
The 1,5-naphthyridine framework, with its two nitrogen atoms held in a specific geometric arrangement, is an effective bidentate ligand for the formation of metal complexes. mdpi.com The nitrogen atoms can chelate to a metal center, a property that is significant in the fields of coordination chemistry and materials science. nih.govmdpi.com While specific studies detailing metal complex formation directly with this compound are not prevalent, the general reactivity of the 1,5-naphthyridine scaffold indicates its potential to act as a ligand. mdpi.com The electronic properties of the resulting metal complexes can be tuned by the substituents on the naphthyridine ring, such as the bromo and hydroxyl/oxo groups.
Spectroscopic and Advanced Analytical Characterization of 7 Bromo 1,5 Naphthyridin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy of 7-Bromo-1,5-naphthyridin-4-ol reveals distinct signals corresponding to each proton in the molecule, with their chemical shifts and coupling patterns confirming the core naphthyridine structure. For instance, a ¹H NMR spectrum recorded in [D₆]DMSO shows characteristic downfield signals for the aromatic protons. researchgate.net The protons on the pyridinone ring and the bromo-substituted pyridine (B92270) ring exhibit specific chemical shifts and coupling constants that are instrumental in their assignment.
Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum displays signals for each unique carbon atom, and their chemical shifts are indicative of their electronic environment. The presence of the bromine atom and the hydroxyl group significantly influences the chemical shifts of the adjacent carbon atoms, aiding in the precise assignment of the carbon signals within the 1,5-naphthyridine (B1222797) framework. researchgate.netanu.edu.au
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H-2 | ~8.5-9.0 | C-2: ~140-155 |
| H-3 | ~6.5-7.0 | C-3: ~110-120 |
| C-4 | - | C-4: ~170-180 |
| H-6 | ~8.7-9.2 | C-6: ~150-160 |
| C-7 | - | C-7: ~115-125 |
| H-8 | ~8.8-9.3 | C-8: ~145-155 |
| C-4a | - | C-4a: ~120-130 |
| C-8a | - | C-8a: ~140-150 |
Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for differentiating between potential regioisomers. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This experiment is crucial for definitively assigning the carbon signals based on the already assigned proton signals.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. NOESY correlations are observed between protons that are close to each other in space, which helps in confirming the stereochemistry and conformation of the molecule.
The application of these 2D NMR techniques is essential for distinguishing this compound from other possible isomers that could arise during its synthesis. researchgate.net
Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement with a high degree of precision (typically to four or five decimal places). This allows for the validation of the molecular formula, C₈H₅BrN₂O. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) further confirms the presence of a single bromine atom in the molecule. bldpharm.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands are expected for the O-H stretch of the hydroxyl group (or N-H stretch if it exists in the tautomeric keto form), C=O stretch of the pyridinone ring, C=N and C=C stretching vibrations of the aromatic rings, and the C-Br stretching vibration. anu.edu.au The position and intensity of these bands provide confirmatory evidence for the presence of these functional groups. For instance, the keto-enol tautomerism of 1,5-naphthyridin-4-ol (B95804) derivatives can be studied using IR spectroscopy by observing the characteristic bands in different solvents. thieme-connect.de
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3200-3600 (broad) |
| N-H Stretch (lactam) | 3100-3500 |
| C=O Stretch (pyridone) | 1640-1690 |
| C=N/C=C Stretch (aromatic) | 1450-1600 |
| C-Br Stretch | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions within the conjugated naphthyridine system. anu.edu.au The position (λmax) and intensity (molar absorptivity) of these absorption bands are characteristic of the electronic structure of the compound. Quantum chemical calculations can be used to correlate the experimental UV-Vis spectrum with theoretical electronic transitions. thieme-connect.de
Chromatographic Techniques (HPLC, UPLC) for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used to assess the purity of this compound and to separate it from any impurities or byproducts from the synthesis. bldpharm.com By employing a suitable stationary phase (e.g., C18 column) and mobile phase, a sharp, symmetrical peak for the target compound can be obtained. The retention time is a characteristic property of the compound under specific chromatographic conditions. The purity is typically determined by the area percentage of the main peak in the chromatogram. These techniques are also invaluable for monitoring the progress of chemical reactions and for purifying the final product. acs.org
Computational Chemistry and Theoretical Insights into 7 Bromo 1,5 Naphthyridin 4 Ol
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry, offering a balance of accuracy and computational efficiency for studying medium-sized molecules. fu-berlin.de It allows for the calculation of a wide array of molecular properties, from geometries and charge distributions to spectroscopic parameters and reaction pathways. fu-berlin.de For a heterocyclic system like 7-Bromo-1,5-naphthyridin-4-ol, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to model its behavior at the quantum level. researchgate.netresearchgate.net
The first step in any theoretical characterization is the optimization of the molecule's geometry to find its most stable three-dimensional structure. fu-berlin.de This process computationally determines the bond lengths, bond angles, and dihedral angles that correspond to a local minimum on the potential energy surface. fu-berlin.de For this compound, this involves calculating the lowest energy arrangement of its atoms. Given the rigidity of the fused naphthyridine ring, significant conformational flexibility is not expected, but the optimization ensures an accurate representation for subsequent calculations. The resulting optimized structure is crucial, as all other calculated properties are dependent on this geometry. uctm.edu
The table below illustrates typical bond length data that would be generated from a DFT geometry optimization study, comparing calculated values with standard experimental values for similar structures.
| Bond | Calculated Bond Length (Å) (Hypothetical) | Typical Experimental Bond Length (Å) |
|---|---|---|
| C=O (in tautomer) | 1.245 | 1.23 - 1.25 |
| C-O (in -ol form) | 1.350 | 1.34 - 1.36 |
| C-Br | 1.895 | 1.89 - 1.91 |
| C=N (pyridine ring) | 1.335 | 1.33 - 1.35 |
| C=C (aromatic) | 1.390 | 1.38 - 1.41 |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. scholarsresearchlibrary.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scholarsresearchlibrary.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized over the electron-rich regions of the naphthyridine ring, while the LUMO would likely be distributed across the electron-deficient areas. researchgate.net
This table presents plausible FMO data for this compound, derived from DFT calculations.
| Parameter | Energy (eV) (Hypothetical) | Significance |
|---|---|---|
| E(HOMO) | -6.55 | Electron-donating ability |
| E(LUMO) | -1.95 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.60 | Chemical reactivity and kinetic stability |
DFT calculations are highly effective in predicting spectroscopic data, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These theoretical predictions serve as a valuable tool for structural confirmation when compared with experimental data. researchgate.net For instance, calculated vibrational frequencies for the C=O stretch in the keto tautomer or the O-H bend in the enol tautomer can help to unambiguously identify the dominant form of the molecule. researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical method. researchgate.net
The following table shows a hypothetical correlation between experimental and DFT-calculated vibrational frequencies for the keto tautomer, 7-Bromo-1,5-naphthyridin-4(1H)-one.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) (Hypothetical) | Calculated Wavenumber (cm⁻¹) (Hypothetical) | Assignment |
|---|---|---|---|
| ν(N-H) | 3150 | 3280 | N-H stretching |
| ν(C=O) | 1675 | 1710 | Carbonyl stretching |
| ν(C=C/C=N) | 1610 | 1645 | Aromatic ring stretching |
| ν(C-Br) | 680 | 695 | C-Br stretching |
Frontier Molecular Orbital (HOMO/LUMO) Characteristics and Electronic Properties
Quantum Chemical Descriptors for Predictive Reactivity Analysis (e.g., Electrophilicity, Hardness, Softness, Fukui Functions)
Beyond FMO analysis, conceptual DFT provides a suite of reactivity descriptors that quantify a molecule's reactivity. mdpi.com These global descriptors are calculated from the energies of the HOMO and LUMO. uctm.eduscholarsresearchlibrary.com
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. scholarsresearchlibrary.com Softness is the reciprocal of hardness.
Electronegativity (χ) and Chemical Potential (μ) : These terms describe the tendency of a molecule to attract electrons. scholarsresearchlibrary.com
Electrophilicity Index (ω) : This descriptor quantifies the ability of a species to accept electrons, classifying it as an electrophile. uctm.edumdpi.com
For a more detailed analysis, local reactivity descriptors like the Fukui function (f(r)) are used. The Fukui function identifies which atoms within a molecule are most susceptible to electrophilic (f⁻) or nucleophilic (f⁺) attack. researchgate.netmdpi.com This allows for the prediction of regioselectivity in chemical reactions. amazonaws.com
This table contains hypothetical values for the global reactivity descriptors of this compound.
| Descriptor | Formula | Value (Hypothetical) |
|---|---|---|
| Ionization Potential (I) | -E(HOMO) | 6.55 eV |
| Electron Affinity (A) | -E(LUMO) | 1.95 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.30 eV |
| Chemical Softness (S) | 1 / (2η) | 0.217 eV⁻¹ |
| Electrophilicity Index (ω) | (I + A)² / (8η) | 4.08 eV |
Theoretical Studies on Tautomeric Equilibria
Naphthyridinols can exist in tautomeric forms, primarily the enol (-ol) and keto (-one) forms. This compound is expected to be in equilibrium with its tautomer, 7-Bromo-1,5-naphthyridin-4(1H)-one. Theoretical calculations are essential for determining the relative stabilities of these tautomers and predicting which form will predominate under different conditions. researchgate.net The tautomeric equilibrium can be significantly influenced by the solvent, with polar solvents often favoring the more polar tautomer. nih.gov Computational studies can model these solvent effects, for example by using a Polarizable Continuum Model (PCM), to provide a more accurate picture of the equilibrium in solution. ajchem-a.com Studies on similar hydroxypyridine-type compounds show that the proportion of the pyridone (keto) form often increases with solvent polarity. researchgate.net
The table below shows a hypothetical energy comparison between the two tautomers in the gas phase and in a polar solvent like water, demonstrating the potential shift in equilibrium.
| Tautomer | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (Water) (kcal/mol) |
|---|---|---|
| This compound (Enol) | 0.00 (Reference) | +2.5 |
| 7-Bromo-1,5-naphthyridin-4(1H)-one (Keto) | -1.5 | 0.00 (Reference) |
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
Computational methods are invaluable for elucidating Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. researchgate.net For a compound like this compound, whose derivatives have been investigated for activities such as antimalarial and kinase inhibition, computational SAR studies are highly relevant. anu.edu.auacs.org
A primary technique is molecular docking . In a docking study, the optimized 3D structure of the compound (the ligand) is computationally placed into the binding site of a biological target, such as a protein or enzyme. The program then calculates the most likely binding poses and estimates the binding affinity. These studies can reveal key interactions, such as hydrogen bonds between the naphthyridinol core and amino acid residues in the active site, which are crucial for biological activity. researchgate.net By comparing the docking scores and binding modes of a series of related analogues, researchers can build robust SAR models that explain why certain structural modifications enhance activity while others diminish it. mdpi.comacs.org This predictive power helps to prioritize the synthesis of new compounds with a higher probability of success, saving time and resources in the drug discovery process. mdpi.com
Biological and Biomedical Research Perspectives of 7 Bromo 1,5 Naphthyridin 4 Ol Derivatives
Evaluation as Potential Antimalarial Agents
The quest for new and effective treatments for malaria, a disease caused by parasites of the Plasmodium genus, has driven significant research into heterocyclic compounds. Derivatives of 7-bromo-1,5-naphthyridin-4-ol have shown considerable promise in this area, demonstrating potent activity in both laboratory settings and animal models.
Numerous studies have evaluated the effectiveness of this compound derivatives against cultured Plasmodium falciparum, the deadliest species causing malaria in humans. A key focus has been on their activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite.
Mono- and di-Mannich bases derived from 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol have been extensively tested. nih.gov Many of these compounds exhibited IC₅₀ values—the concentration required to inhibit 50% of parasite growth—that were comparable or superior to established antimalarial drugs like mefloquine (B1676156) and amodiaquine (B18356) against both the chloroquine-sensitive FCQ-27 isolate and the chloroquine-resistant K1 isolate. nih.gov For instance, the mono-Mannich base 4-(7-Bromo-1,5-naphthyridin-4-yl)amino-2-(t-butylaminomethyl)-5,6,7,8-tetrahydronaphthalen-1-ol was found to be approximately twice as active as chloroquine (B1663885) against a chloroquine-sensitive P. falciparum isolate in vitro. evitachem.com
Comparative studies between 7-bromo and 7-trifluoromethyl analogues revealed that while both sets of compounds were active, the 7-bromo derivatives often showed slightly higher potency under certain test conditions. researchgate.net Research using a radioisotopic technique to measure the inhibition of hypoxanthine (B114508) uptake by the parasite confirmed the significant antiplasmodial activity of these derivatives. nih.govresearchgate.net
| Derivative Type | Compound Example | P. falciparum Strain | In Vitro Activity | Reference |
| Mono-Mannich Base | 4-(7-Bromo-1,5-naphthyridin-4-yl)amino-2-(t-butylaminomethyl)-5,6,7,8-tetrahydronaphthalen-1-ol | Chloroquine-Sensitive | Approx. 2x more active than chloroquine | evitachem.com |
| Di-Mannich Bases | Derivatives of 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol | FCQ-27 (CQS), K1 (CQR) | IC50 values comparable or better than mefloquine and amodiaquine | nih.gov |
| N-Substituted Amines | 7-bromo-N-(4′-diethylamino-1′-methylbutyl)-1,5-naphthyridin-4-amine | Not Specified | Significant antimalarial activity | researchgate.netgrafiati.com |
| 2,8-Disubstituted | Representative Compound | Field Isolates & Lab Strains | Retained activity against drug-resistant strains | nih.gov |
The promising in vitro results prompted further evaluation in animal models of malaria. The rodent malaria parasite Plasmodium vinckei vinckei is a commonly used model for these in vivo assessments.
Several N-substituted 7-bromo-1,5-naphthyridin-4-amine (B1375036) derivatives demonstrated significant antimalarial effects in mice infected with P. vinckei vinckei. researchgate.netgrafiati.com Apparent cures were observed when compounds such as 7-bromo-N-(4′-diethylamino-1′-methylbutyl)-1,5-naphthyridin-4-amine ('5-azabromoquine') and 4-(7′-bromo-1′,5′-naphthyridin-4′-ylamino)-2-(diethylaminomethyl)phenol were administered as a single intraperitoneal dose. researchgate.netgrafiati.com Similarly, certain "Tebuquine" analogues that incorporate the 7-bromo-1,5-naphthyridin-4-yl group were also effective in mice. anu.edu.au
Selected mono-Mannich bases, including 5-[7''-bromo-1'',5''-naphthyridin-4''-ylamino]-3-(t-butylaminomethyl)-4'-chlorobiphenyl-2-ol, markedly suppressed parasitemia in infected mice. researchgate.netnih.gov Furthermore, the derivative 4-(7-Bromo-1,5-naphthyridin-4-yl)amino-2-(t-butylaminomethyl)-5,6,7,8-tetrahydronaphthalen-1-ol also showed significant in vivo activity against P. vinckei vinckei. evitachem.com More recently, a representative from a series of 2,8-disubstituted-1,5-naphthyridines proved to be efficacious in a humanized mouse model of malaria following a single oral dose. nih.gov
| Derivative Class | Compound Type | Animal Model | Outcome | Reference |
| N-Substituted Amines | 7-bromo-N-(2′-diethylaminoethyl)-1,5-naphthyridin-4-amine | Mice (P. vinckei vinckei) | Apparent cures at 200 mg/kg (IP) | researchgate.netgrafiati.com |
| Phenol (B47542) Derivatives | 4-(7′-bromo-1′,5′-naphthyridin-4′-ylamino)-2-(diethylaminomethyl)phenol | Mice (P. vinckei vinckei) | Apparent cures at 200 mg/kg (IP) | researchgate.net |
| Mono-Mannich Bases | "Tebuquine" analogues with 7-bromo-1,5-naphthyridin-4-yl group | Mice (P. vinckei vinckei) | Markedly suppressed parasitemia | anu.edu.aunih.gov |
| 2,8-Disubstituted | Representative Compound | Humanized NSG Mouse Model | Efficacious at a single 32 mg/kg oral dose | nih.gov |
The mechanism by which these compounds exert their antimalarial effect appears to be multifaceted. Many are considered analogues of 4-aminoquinoline (B48711) drugs like chloroquine and amodiaquine, suggesting a similar mode of action. nih.gov A primary target for these drugs is the parasite's food vacuole, where they are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This interference leads to the inhibition of hemozoin formation, causing a buildup of toxic heme that kills the parasite. nih.gov
More recent and specific investigations into 2,8-disubstituted-1,5-naphthyridines have revealed a potential dual mechanism of action. nih.gov These compounds were initially identified as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase β (PI4K), an enzyme crucial for parasite development. nih.gov However, further structure-activity relationship studies showed that introducing basic groups at the 8-position of the naphthyridine ring caused a switch in the primary mode of action to the inhibition of hemozoin formation, while still retaining PI4K inhibitory activity. nih.gov This dual-target capability could be advantageous in overcoming drug resistance.
In Vivo Studies in Malaria Rodent Models (e.g., Plasmodium vinckei vinckei)
Antimicrobial Spectrum and Mechanism of Action Studies
Beyond their antimalarial properties, derivatives of this compound have been investigated for broader antimicrobial activity, including efficacy against various bacterial and fungal pathogens.
The naphthyridine core is a well-established scaffold in antibacterial drug discovery, with nalidixic acid (a 1,8-naphthyridine) being a notable early example that inhibits bacterial DNA gyrase. nih.gov Research has shown that halogenation can significantly enhance the antibacterial properties of naphthyridine derivatives. nih.gov
Derivatives of 1,5-naphthyridin-4-ol (B95804) have demonstrated potent antimycobacterial activity. researchgate.net In one study, a synthesized derivative exhibited a minimum inhibitory concentration (MIC) of 1.25 μM against Mycobacterium tuberculosis without showing toxicity to mammalian cells. researchgate.net
The mechanism behind the efficacy of halogenated compounds often involves halogen bonding. This non-covalent interaction between a halogen atom (like bromine) and a nucleophilic site on a biological target can be crucial for binding affinity and inhibitory activity. researchgate.net In the context of novel bacterial topoisomerase inhibitors (NBTIs), halogen bonds play a key role in the interaction with enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. researchgate.netmdpi.com The strategic placement of bromine on the naphthyridine scaffold can thus facilitate these critical interactions, leading to potent inhibition of bacterial growth.
The antifungal potential of naphthyridine derivatives has also been explored. nih.gov While specific studies on this compound are less common, research on related structures provides valuable insights into structure-activity correlations. For example, studies on quinoline (B57606) derivatives, which are structurally similar to naphthyridines, have shown that 5,7-dibromo substitution results in significant fungicidal activity. rsc.org Furthermore, a 4-bromophenyl-substituted quinoline was found to have outstanding inhibitory potential against the fungus Aspergillus clavatus. rsc.org
These findings suggest that the presence and position of a bromine atom are critical for antifungal efficacy. The electron-withdrawing nature and the potential for halogen bonding of the bromo substituent likely contribute to the compound's ability to interact with fungal cellular targets. General studies on azine derivatives have reported activity against a range of fungi, including Candida albicans, Aspergillus flavus, and Botryosphaeria berengeriana, further underscoring the potential of the broader naphthyridine class as a source of new antifungal agents. nih.govnih.gov
Antifungal Activities and Structure-Activity Correlations
Anticancer and Enzyme Inhibition Potential
The 1,5-naphthyridine (B1222797) framework has recently emerged as a promising scaffold for the development of inhibitors targeting the KRAS oncoprotein, a critical driver in many human cancers. bioworld.combioworld.com Specific derivatives have been designed to act as inhibitors of GTPase KRAS, particularly targeting the G12C and G12D mutants. bioworld.com
One exemplified compound from a series of 1,5-naphthyridine derivatives demonstrated potent inhibitory activity against recombinant human GDP-loaded BODIPY-tagged KRAS G12C, with an IC50 value of 38 nM in SOS1-catalyzed nucleotide exchange assays. bioworld.com The same compound was also highly effective in a cellular context, suppressing KRAS G12C activity in transiently transfected HEK-293 cells with an IC50 value under 0.5 nM. bioworld.com
Another strategic approach involves targeting Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that is essential for activating KRAS regardless of its mutation status. nih.govnih.gov By inhibiting the KRAS-SOS1 interaction, these compounds can block the reloading of KRAS with GTP, thereby preventing its activation. nih.gov A novel series of 1,7-naphthyridine (B1217170) derivatives was developed as potent SOS1 inhibitors. nih.govnih.gov Among them, compound 10f (HH0043) showed significant tumor growth inhibition (76%) in a xenograft mouse model of KRAS G12C-mutated lung cancer, proving superior to the reference inhibitor BI-3406. nih.govnih.gov This highlights the potential of the broader naphthyridine scaffold in developing effective anticancer agents that function through the KRAS pathway.
| Compound/Series | Target | Assay | IC50 | Reference |
| Exemplified 1,5-Naphthyridine Derivative | KRAS G12C (recombinant) | SOS1-catalyzed nucleotide exchange | 38 nM | bioworld.com |
| Exemplified 1,5-Naphthyridine Derivative | KRAS G12C (cellular) | NanoBRET (HEK-293 cells) | <0.5 nM | bioworld.com |
| 10f (HH0043) (1,7-Naphthyridine) | SOS1 | NCI-H358 xenograft model | 76% TGI | nih.govnih.gov |
Derivatives of the 1,5-naphthyridine core have been investigated for their potential to inhibit a range of other enzymes and receptors implicated in disease, including Epidermal Growth Factor Receptor (EGFR) and Phosphodiesterase 4 (PDE4). The related pyrido[2,3-b]pyrazine (B189457) scaffold, which is structurally analogous, has been explored for its EGFR inhibitory activity, particularly in the context of developing treatments for erlotinib-resistant tumors. derpharmachemica.com The substituent at position 7 of the core structure was found to be crucial for potent inhibition. derpharmachemica.com Similarly, bromo-fluoro-naphthyridine structures are known precursors in the synthesis of tyrosine kinase inhibitors, including those targeting EGFR. vulcanchem.com
More directly, a series of (7-aryl-1,5-naphthyridin-4-yl)ureas were developed as a novel class of Aurora kinase inhibitors. lookchem.com These enzymes are critical regulators of cell division, and their inhibition is a key strategy in cancer therapy. The most active compound in this series, 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea (49) , displayed potent inhibition of Aurora A and Aurora B kinases with IC50 values of 13 nM and 107 nM, respectively. lookchem.com
The broader naphthyridine family has also shown potential as PDE4 inhibitors. researchgate.netgrafiati.com PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated approach for treating inflammatory diseases. While much of the specific research has focused on 1,8-naphthyridine (B1210474) and 1,6-naphthyridine (B1220473) scaffolds, the findings support the potential of the core naphthyridine structure in this area. researchgate.netnih.gov For example, 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones were designed as inhaled PDE4 inhibitors with subnanomolar enzymatic potencies. nih.gov
| Compound ID | Target Kinase/Enzyme | IC50 | Key Structural Features | Reference |
| 49 | Aurora A | 13 nM | (7-aryl-1,5-naphthyridin-4-yl)urea | lookchem.com |
| 49 | Aurora B | 107 nM | (7-aryl-1,5-naphthyridin-4-yl)urea | lookchem.com |
| 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one series | PDE4 | Subnanomolar to picomolar | 1,6-Naphthyridinone | nih.gov |
Investigation of KRAS Oncoprotein Inhibitory Activity
Broader Pharmacological Applications of Naphthyridine Derivatives
The naphthyridine scaffold is recognized for its diverse pharmacological activities, which include anti-inflammatory and analgesic effects. researchgate.netgrafiati.com This therapeutic potential is often linked to the inhibition of key enzymes in inflammatory pathways, such as cyclo-oxygenase (COX) and phosphodiesterase (PDE). researchgate.netnih.gov Natural coumarins and their derivatives, for example, are known to inhibit prostaglandin (B15479496) biosynthesis and the generation of superoxide (B77818) anions by neutrophils. nih.gov
While much of the specific research in this area has focused on the 1,8-naphthyridine isomer, the general biological activity profile establishes the core naphthyridine structure as a valid starting point for developing new anti-inflammatory and analgesic agents. researchgate.netgrafiati.com For instance, pyrido[2,3-b]pyrazine derivatives, which are structurally related to 1,5-naphthyridines, are known to be strong inhibitors of Tumor Necrosis Factor (TNF) production, a key mediator of inflammation. derpharmachemica.com The development of novel derivatives of various heterocyclic systems, including benzimidazoles and quinazolinones, has yielded compounds with significant in vivo anti-inflammatory activity in models like the carrageenan-induced paw edema assay. ekb.egfabad.org.tr These research paradigms suggest that a focused investigation into this compound derivatives could yield potent anti-inflammatory and analgesic candidates.
A significant area of investigation for 1,5-naphthyridine derivatives has been in the development of antiviral agents, particularly inhibitors of HIV integrase. nih.gov This enzyme is essential for the replication of the HIV virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.
A novel series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives were developed and identified as highly potent HIV-1 integrase inhibitors. nih.gov These compounds, which are structurally very similar to this compound, achieved low nanomolar IC50 values in HIV-integrase strand transfer assays. nih.gov Crucially, several congeners with a carboxamide group at the C-3 position demonstrated potent antiviral activity in cellular assays. nih.gov The presence of a 7-benzyl substituent was found to be critical for strong enzyme inhibition. nih.gov One of the carboxamide analogues also showed favorable pharmacokinetic properties in rats, including oral bioavailability, underscoring the therapeutic potential of this scaffold. nih.gov Other related 1,5-naphthyridin-2(1H)-one derivatives have also been reported to possess antiviral activity by targeting HIV-1 integrase. While other heterocyclic systems like 8-hydroxyquinolines have shown activity against herpes viruses, the 1,5-naphthyridine core is particularly prominent in the search for novel HIV integrase inhibitors. google.comgoogle.com
Neuropharmacological Research in Conditions such as Alzheimer's and Depression
While the broader family of naphthyridine derivatives has been a subject of interest in medicinal chemistry for a range of therapeutic areas, including neurological disorders, specific research focusing on the neuropharmacological applications of This compound derivatives in Alzheimer's disease and depression is not extensively documented in publicly available scientific literature.
General reviews of naphthyridine compounds indicate that various isomers, particularly 1,8-naphthyridines, have been explored for their potential in treating central nervous system disorders. grafiati.comresearchgate.net These studies often highlight the versatility of the naphthyridine scaffold in interacting with various biological targets. For instance, derivatives of 1,8-naphthyridine have been noted for their potential applications in neurological conditions like Alzheimer's disease and depression. grafiati.com
Research into fused 1,5-naphthyridines has also been conducted, with some derivatives showing activity as inhibitors of neurokinin NK1-receptors or as topoisomerase I inhibitors, though direct links to Alzheimer's or depression therapies are not firmly established. encyclopedia.pub The 1,5-naphthyridine core has been utilized in the development of kinase inhibitors, such as those targeting DYRK1A, which is of interest in the study of neurodegenerative diseases. mdpi.com Additionally, some benzo[b] grafiati.comnih.govnaphthyridine derivatives have been investigated as potential monoamine oxidase (MAO) inhibitors, a mechanism relevant to the treatment of depression and neurodegenerative diseases like Alzheimer's. mdpi.com
Conclusion and Future Research Directions for 7 Bromo 1,5 Naphthyridin 4 Ol
Synthesis and Characterization Advancements
The synthesis of 7-Bromo-1,5-naphthyridin-4-ol has been established through multi-step processes. One documented pathway begins with 3-amino-5-bromopyridine, which undergoes a sequence of reactions including the formation of an ethyl carboxylate derivative, subsequent hydrolysis to the corresponding acid, and finally decarboxylation to yield the target compound. researchgate.net A similar strategy involves the thermal cyclization of a ylidene precursor derived from 3-amino-4-bromopyridine (B1272052) to form the isomeric 8-bromo-1,5-naphthyridin-4(1H)-one, highlighting the versatility of cyclization strategies for naphthyridinone cores. nih.gov
Future advancements in synthesis should aim to improve efficiency, yield, and environmental sustainability. Exploring novel catalytic systems, one-pot reactions, and continuous flow processes could streamline the production of this compound and its derivatives. nih.govrsc.org
In terms of characterization, while standard spectroscopic methods are employed, advanced techniques are crucial for unambiguously determining the structure of derivatives, especially in cases of N- versus O-alkylation which is a common challenge with ambident nucleophiles like the 1,5-naphthyridin-4-ol (B95804) system. researchgate.net Future work should systematically apply a suite of advanced NMR experiments to fully characterize novel derivatives. researchgate.net
Table 1: Advanced Characterization Techniques for Naphthyridinol Derivatives
| Technique | Application | Reference |
|---|---|---|
| ¹³C NMR | Differentiating between N- and O-alkylated regioisomers by analyzing chemical shifts of key carbon atoms. | researchgate.net |
| HSQC/HMBC | Establishing long-range correlations between protons and carbons to confirm connectivity and assign isomeric structures. | researchgate.net |
| NOE | Determining spatial proximity between protons to confirm the site of alkylation (N- or O-). | researchgate.net |
Bridging Biological Activity with Structural Design Principles
The primary biological application explored for the 7-bromo-1,5-naphthyridine scaffold is in the field of antimalarials. Research has demonstrated that N⁴-substituted 7-bromo-1,5-naphthyridin-4-amines, derived from this compound, exhibit significant activity against Plasmodium species. researchgate.netgrafiati.com For instance, derivatives such as '5-azabromoquine' have shown curative effects in mice infected with Plasmodium vinckei vinckei. researchgate.net
The structure-activity relationship (SAR) indicates that the 7-bromo substituent is a critical feature. Further derivatization, particularly the introduction of di-Mannich bases to the 4-amino-phenoxy moiety, has yielded compounds with potency comparable to established antimalarial drugs. anu.edu.auanu.edu.au This highlights a clear principle: the 7-bromo-1,5-naphthyridine core acts as a crucial pharmacophore, while modifications at the 4-position modulate potency and pharmacokinetic properties.
Future design principles should focus on:
Systematic Modification: Creating focused libraries of compounds by modifying the side chains attached to the 4-amino group to optimize activity against both drug-sensitive and drug-resistant malaria strains. anu.edu.au
Isosteric Replacement: Substituting the bromine atom with other halogens or functional groups to fine-tune electronic properties and binding interactions.
Scaffold Hopping: Using the 7-bromo-1,5-naphthyridine core as a starting point to design novel heterocyclic systems with improved drug-like properties.
Table 2: Biologically Active Derivatives of 7-Bromo-1,5-naphthyridine
| Compound Class | Target/Application | Key Structural Features | Reference(s) |
|---|---|---|---|
| N⁴-Substituted 7-bromo-1,5-naphthyridin-4-amines | Antimalarial (P. vinckei vinckei) | N⁴-diethylaminoalkylamine side chains | researchgate.netgrafiati.com |
| Di-Mannich bases of 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol | Antimalarial (P. vinckei vinckei, P. falciparum) | Di-Mannich base substitution on the phenol (B47542) ring | anu.edu.auanu.edu.au |
Unexplored Avenues and Potential for Novel Applications
While antimalarial research dominates the landscape, the this compound scaffold holds potential in other therapeutic areas. The broader naphthyridine class of compounds is known for a wide spectrum of biological activities. researchgate.net
Unexplored avenues include:
Oncology: Derivatives of 1,5-naphthyridine (B1222797) have been investigated as potent inhibitors of Aurora kinases, which are crucial in cell cycle regulation and are often dysregulated in cancer. researchgate.net The 7-bromo position provides a convenient handle for introducing aryl groups via cross-coupling reactions to generate analogues for screening as kinase inhibitors. researchgate.net
Antimicrobial Agents: Naphthyridine cores are present in antibacterial drugs. nih.gov The potential of this compound derivatives against a panel of pathogenic bacteria, including multidrug-resistant strains, remains a promising and unexplored area.
Materials Science: Certain naphthyridine derivatives have found applications as organic light-emitting diodes (OLEDs) due to their photoluminescence properties. nih.gov The influence of the bromo-substituent on the electronic and photophysical properties of the 1,5-naphthyridine system could be investigated for potential applications in materials science.
Prospects for Interdisciplinary Collaborative Research
Maximizing the potential of this compound will require synergistic collaborations across multiple scientific disciplines.
Chemistry and Biology: Continued collaboration between synthetic organic chemists and parasitologists is essential for developing the next generation of antimalarial drugs. researchgate.netanu.edu.au This can be expanded to include microbiologists and oncologists to explore the scaffold's antibacterial and anticancer potential.
Computational Modeling: Partnering with computational chemists will enable the use of in silico methods to rationalize SAR, predict the activity of virtual compounds, and guide the design of more potent and selective molecules, thereby accelerating the drug discovery process.
Chemical Biology and Proteomics: The bromo-substituent can be used to attach linker groups, transforming derivatives of this compound into chemical probes. These probes can be used in collaboration with chemical biologists to identify novel protein binding partners and elucidate mechanisms of action. nih.gov
Pharmacology and Nuclear Medicine: Given the development of radiolabeled compounds for positron emission tomography (PET) in related heterocyclic systems, there is an opportunity to develop radiotracers from this scaffold. researchgate.net This would involve collaboration with radiochemists and nuclear medicine specialists to study drug distribution and target engagement in vivo.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 7-Bromo-1,5-naphthyridin-4-ol?
- Methodological Answer : A high-yield synthesis involves reacting 1,5-naphthyridin-4(1H)-one with phosphorus oxybromide (POBr₃) at 140°C for 4 hours, achieving ~70% yield. This method avoids side reactions common in bromination protocols and ensures regioselectivity at the 7-position . Alternative routes using brominating agents like NBS (N-bromosuccinimide) under radical conditions may require optimization to suppress over-bromination.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for functional group identification) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability, while HPLC (≥95% purity threshold) ensures minimal impurities . For ambiguous spectral data, computational tools like DFT (Density Functional Theory) simulations align experimental NMR shifts with predicted values .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For this compound, variable-temperature NMR (VT-NMR) can identify tautomeric equilibria between enol and keto forms. Cross-validation using X-ray crystallography provides definitive bond-length and angle data, while solid-state NMR clarifies polymorphic variations .
Q. How do structural modifications of this compound influence its antimycobacterial activity?
- Methodological Answer : Replace the hydroxyl group at the 4-position with alkyl or aryl ethers to modulate lipophilicity and bioavailability. For example, O-methylation enhances membrane permeability but may reduce target binding affinity. SAR (Structure-Activity Relationship) studies paired with molecular docking against mycobacterial enzymes (e.g., InhA) reveal critical hydrogen-bonding interactions at the 4-position . Bioisosteric replacement of bromine with trifluoromethyl groups (CF₃) improves metabolic stability while retaining halogen-bonding interactions .
Q. What mechanistic insights explain the role of this compound derivatives in OLED applications?
- Methodological Answer : Derivatives like iridium(III) complexes with 1,5-naphthyridin-4-ol ligands exhibit tunable electroluminescence due to ligand-to-metal charge transfer (LMCT). Adjusting substituents (e.g., electron-withdrawing bromine vs. electron-donating methyl groups) alters the HOMO-LUMO gap, enabling emission from blue to red spectra. Transient absorption spectroscopy quantifies triplet-state lifetimes, critical for achieving high external quantum efficiency (EQE >31%) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (~30–80%) often stem from catalyst choice (Pd(PPh₃)₄ vs. XPhos) or base sensitivity. Optimize reaction conditions using design of experiments (DoE) to test variables like temperature, solvent (DME vs. THF), and boron reagent (pinacol ester vs. boronic acid). Mechanistic studies via in-situ IR spectroscopy identify intermediates, such as oxidative addition complexes, to refine catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
